molecular formula C17H18N4S B284129 cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

Cat. No.: B284129
M. Wt: 310.4 g/mol
InChI Key: YRXBEJKDFORDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide, also known as CPPS, is a chemical compound that has been investigated for its potential use in scientific research. CPPS belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide in lab experiments include its potential as a cytotoxic agent and kinase inhibitor, which could have implications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Future Directions

For the research on cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide include investigating its potential use as a therapeutic agent in preclinical and clinical studies. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as a kinase inhibitor. Furthermore, studies are needed to investigate the safety and toxicity of this compound in vivo and its potential interactions with other drugs.

Synthesis Methods

Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide has been synthesized using various methods, including the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine-5-carbonitrile with phenylhydrazine in the presence of a base, followed by the reaction with thioacetic acid. Another method involves the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine-5-carbonitrile with phenylhydrazine in the presence of a base, followed by the reaction with carbon disulfide and sodium hydroxide. Both methods have been reported to yield this compound with good purity and yield.

Scientific Research Applications

Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide has been investigated for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as a kinase inhibitor, which could have implications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

4-cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H18N4S/c1-3-7-13(8-4-1)21-16-15(11-20-21)17(19-12-18-16)22-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2

InChI Key

YRXBEJKDFORDAB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

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